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Technical Support Center: DNase Inhibition
Welcome to the technical support center for DNase inhibition. This guide provides detailed

information, troubleshooting advice, and answers to frequently asked questions regarding

alternatives to EGTA for inhibiting DNase activity during your experiments.

Frequently Asked Questions (FAQs)
Q1: Why would I need an alternative to EGTA or EDTA to inhibit DNases?

While EGTA and EDTA are effective and widely used chelators, they may not be suitable for all

applications. The primary reason to seek an alternative is incompatibility with downstream

experimental steps. For instance:

Enzyme-dependent reactions: Many polymerases (for PCR) and reverse transcriptases

require divalent cations like Mg²⁺ as cofactors. The presence of a strong chelator like EDTA

or EGTA will inhibit these enzymes.

Immobilized Metal Affinity Chromatography (IMAC): Techniques using His-tagged proteins

with matrices like Ni-NTA or cobalt beads are sensitive to chelators, which can strip the metal

ions from the column, affecting protein purification.

Specific ion studies: If your experiment is designed to study the effect of specific divalent

cations, using a chelator is not feasible.

Q2: What are the main classes of DNase inhibitors besides EGTA?
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DNase inhibitors can be broadly categorized into two main groups:

Chelating Agents: These molecules, like EGTA and EDTA, function by binding and

sequestering the divalent cations (primarily Mg²⁺ and Ca²⁺) that most DNases require for

their enzymatic activity. Citrate is another example of a chelating agent.

Non-Chelating Inhibitors: These compounds inhibit DNases without relying on cation

sequestration. They often interact directly with the DNase enzyme. A prominent example is

Aurintricarboxylic Acid (ATA), which binds to the enzyme and alters its conformation.[1][2]

Protein-based inhibitors, such as actin, also fall into this category, though they are less

commonly used in routine lab work.[3]

Q3: How do I choose the right DNase inhibitor for my experiment?

The choice depends on your sample and downstream application. The following decision-

making workflow can help guide your selection.
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Start: Need to Inhibit DNase

Is your downstream
application sensitive to

divalent cation removal?

Use a Non-Chelating Inhibitor
(e.g., Aurintricarboxylic Acid)

  Yes

Can the inhibitor be
removed before the

sensitive step?

  No

Use a Chelating Agent
(e.g., EDTA, Citrate)

Application: RNA storage,
sample lysis before cleanup

Application: One-pot reactions,
IMAC, PCR buffers

 No

Proceed with Chelator + Cleanup Step
(e.g., Phenol:Chloroform, Column Purification)

 Yes

Application: RNA prep for RT-PCR,
DNase treatment before PCR

Click to download full resolution via product page

Choosing a DNase Inhibitor.

Troubleshooting Guide
Problem: My DNA is still degrading even after adding a chelator like EGTA/EDTA.
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Insufficient Concentration: The molar concentration of the chelator must be in excess of the

total concentration of divalent cations (Mg²⁺, Ca²⁺) in your sample. Buffers or media can be a

significant source of these ions. Solution: Increase the final concentration of EDTA to 5-10

mM.

Cation-Independent DNase: Some rare DNases do not require divalent cations for activity.

Solution: Switch to a broad-spectrum, non-chelating inhibitor like Aurintricarboxylic Acid

(ATA).

Extreme DNase Contamination: The sample may have an unusually high concentration of

DNases. Solution: Combine the chelator with heat inactivation (e.g., 65-75°C for 10-15

minutes). Note that heating in the presence of divalent cations can damage RNA; therefore,

add the chelator before heating.[1][4]

Problem: I need to inhibit DNases, but my downstream assay (e.g., PCR) requires Mg²⁺.

Option 1: Use a Non-Chelating Inhibitor: This is the most straightforward solution. Add

Aurintricarboxylic Acid (ATA) to your sample preparation buffers. Since it does not chelate

Mg²⁺, it will not interfere with your PCR reaction.

Option 2: Heat Inactivation: After treating your sample with DNase I, you can inactivate the

enzyme by heating it to 75°C for 10 minutes. It is crucial to add a chelator (like EDTA) before

this heating step to protect RNA from heat-induced degradation. The final concentration of

EDTA in the PCR mix must be low enough not to inhibit the polymerase.

Option 3: Enzyme Removal: After DNase treatment, remove the enzyme from the sample.

This can be achieved through phenol:chloroform extraction followed by ethanol precipitation,

or by using a column-based RNA purification kit, which will wash away proteins and other

contaminants.

Problem: I am purifying His-tagged proteins, and my sample is viscous due to DNA, but I

cannot use EDTA.

Solution: Use a non-chelating inhibitor in your lysis buffer. Aurintricarboxylic Acid (ATA) is a

suitable choice. Alternatively, you can physically shear the DNA by sonication or use an

enzyme like Benzonase, which has high activity and can be used in the presence of various

reagents compatible with IMAC.
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Data Presentation: Comparison of DNase Inhibitors
The table below summarizes the properties and typical working concentrations of common

alternatives to EGTA.

Inhibitor Class
Mechanism
of Action

Typical
Working
Concentrati
on

IC₅₀ (DNase
I)

Key
Considerati
ons

EDTA Chelator

Sequesters

divalent

cations

(Mg²⁺, Ca²⁺).

2-10 mM

N/A

(Mechanism

is cofactor

removal)

Incompatible

with PCR,

IMAC.

Protects RNA

during heat

inactivation.

Citrate Chelator

Sequesters

divalent

cations.

45 mM

N/A

(Mechanism

is cofactor

removal)

A weaker

chelator than

EDTA. May

require higher

concentration

s.

Aurintricarbox

ylic Acid

(ATA)

Non-Chelator

Binds directly

to the

enzyme,

altering its 3D

conformation

and

interfering

with DNA

binding.

10-100 µM ~2-7 µM

Broad-

spectrum

inhibitor of

many nucleic

acid-binding

proteins.

Compatible

with PCR and

IMAC.

Experimental Protocols
Protocol: RNA Purification with ATA-Mediated DNase Inhibition
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This protocol is designed for situations where RNA integrity is critical, and the sample will be

used in downstream applications sensitive to chelators.

Materials:

Cell lysis buffer (chelator-free)

Aurintricarboxylic Acid (ATA) stock solution (10 mM in nuclease-free water)

DNase I (RNase-free)

10X DNase I reaction buffer (chelator-free)

RNA purification columns/kit

Nuclease-free water

Procedure:

Prepare Lysis Buffer with ATA: Add ATA stock solution to your chelator-free cell lysis buffer to

a final concentration of 100 µM.

Cell Lysis: Lyse cells according to your standard protocol using the ATA-containing lysis

buffer. The ATA will provide initial protection against DNases released during lysis.

Initial RNA Isolation: Proceed with the initial steps of your RNA isolation protocol (e.g., using

TRIzol or a column-based kit) until you have the crude RNA pellet or the sample is bound to

the column matrix.

On-Column DNase Digestion:

Wash the silica membrane of the RNA purification column as per the kit manufacturer's

instructions.

Prepare the DNase I digestion mix. For a 50 µL reaction:

5 µL of 10X DNase I Reaction Buffer
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2.5 µL of DNase I (RNase-free)

42.5 µL of Nuclease-free water

Pipette the 50 µL digestion mix directly onto the column membrane.

Incubate at room temperature (20-25°C) for 15 minutes.

Inactivate and Remove DNase:

Add the wash buffer from your kit to the column. This step will wash away the inactivated

DNase I. ATA is not typically used during this on-column digestion as the final washes will

remove all proteins. The initial inclusion of ATA protects the sample during lysis.

Complete RNA Purification: Continue with the wash and elution steps of your RNA

purification kit protocol.

Elution: Elute the purified, DNA-free RNA in nuclease-free water. The resulting RNA is ready

for use in any downstream application, including RT-qPCR, without interference from

chelators.

Visualizations

Chelator Mechanism (e.g., EDTA)

Non-Chelator Mechanism (e.g., ATA)

EDTA Mg²⁺ / Ca²⁺
 sequesters

Active DNase I DNA Substrate
 cleaves binds & activates

Degraded DNA

ATA Active DNase I
 binds & inhibits

Inactive Complex DNA Substrate
 cannot cleave
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Mechanisms of DNase Inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. documents.thermofisher.com [documents.thermofisher.com]

2. Interaction of aurintricarboxylic acid (ATA) with four nucleic acid binding proteins DNase I,
RNase A, reverse transcriptase and Taq polymerase - PMC [pmc.ncbi.nlm.nih.gov]

3. Identification of a deoxyribonuclease I inhibitor from a phage-peptide library - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [alternatives to EGTA for inhibiting DNase activity].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050990#alternatives-to-egta-for-inhibiting-dnase-
activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b050990?utm_src=pdf-custom-synthesis
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/4393898B.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7108291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7108291/
https://pubmed.ncbi.nlm.nih.gov/15750340/
https://pubmed.ncbi.nlm.nih.gov/15750340/
https://www.researchgate.net/post/What-is-the-best-way-to-inhibit-DNAseI
https://www.benchchem.com/product/b050990#alternatives-to-egta-for-inhibiting-dnase-activity
https://www.benchchem.com/product/b050990#alternatives-to-egta-for-inhibiting-dnase-activity
https://www.benchchem.com/product/b050990#alternatives-to-egta-for-inhibiting-dnase-activity
https://www.benchchem.com/product/b050990#alternatives-to-egta-for-inhibiting-dnase-activity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b050990?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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